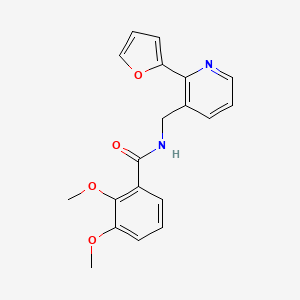

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-16-8-3-7-14(18(16)24-2)19(22)21-12-13-6-4-10-20-17(13)15-9-5-11-25-15/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGAGOFTIDIHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Furan-Pyridine Intermediate

Starting Materials: 2-furylboronic acid and 3-bromopyridine.

Reaction: Suzuki-Miyaura coupling reaction.

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene) under reflux conditions.

-

Benzamide Formation

Starting Materials: The furan-pyridine intermediate and 2,3-dimethoxybenzoyl chloride.

Reaction: Nucleophilic acyl substitution.

Conditions: Base (e.g., triethylamine) and solvent (e.g., dichloromethane) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidized derivatives of the furan or pyridine rings.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

Products: Reduced forms of the benzamide or pyridine rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Conditions: Varies depending on the substituent being introduced.

Products: Substituted derivatives on the furan, pyridine, or benzamide rings.

Scientific Research Applications

Chemistry

In organic chemistry, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in synthetic chemistry.

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups.

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzylamine: Features an amine group instead of an amide group.

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions and applications in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 300.32 g/mol. The compound features a furan ring and pyridine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Preparation of Intermediates : The furan and pyridine intermediates are synthesized through established organic reactions.

- Coupling Reaction : The final product is formed by coupling the prepared intermediates under controlled conditions using appropriate solvents and catalysts.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing furan and pyridine rings have shown promising results against various cancer cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Furan-Pyridine Derivative A | 5.6 | MCF-7 (Breast Cancer) |

| Furan-Pyridine Derivative B | 8.9 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against SARS-CoV-2. Similar furan-based compounds have been identified as inhibitors of the viral main protease (Mpro), which is crucial for viral replication.

Case Study : A related compound was found to have an IC50 value of 1.57 μM against Mpro, indicating potential as a therapeutic agent for COVID-19 .

The mechanism through which this compound exerts its effects likely involves:

- Enzyme Inhibition : Binding to key enzymes involved in cancer cell proliferation or viral replication.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : Affecting pathways related to cell survival and apoptosis.

Research Findings

Several studies highlight the biological activity of similar compounds:

- Anticancer Activity : A study reported that furan-containing compounds showed enhanced cytotoxicity against various cancer cell lines compared to their non-furan counterparts .

- Antiviral Properties : Research on furan derivatives indicated their potential as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro with low cytotoxicity .

- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the furan and pyridine rings significantly influence biological activity, suggesting further optimization could enhance efficacy .

Q & A

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve intermediates and byproducts .

- TLC : Silica gel plates (ethyl acetate/hexane) provide rapid qualitative feedback during synthesis .

- LC-MS : Combines separation with real-time mass analysis to track reaction conversions and detect low-abundance impurities .

What are the implications of the compound’s fluorine-free structure compared to fluorinated analogues?

Advanced

Unlike fluorinated benzamides (e.g., trifluoromethyl derivatives ), this compound lacks fluorine’s electron-withdrawing effects, which may:

- Increase metabolic liability : Susceptibility to CYP450-mediated oxidation could reduce half-life .

- Enhance solubility : The absence of hydrophobic fluorine atoms improves aqueous solubility, as seen in non-fluorinated pyridine hybrids .

Comparative studies should focus on pharmacokinetic profiling (e.g., LogP, plasma protein binding) to quantify these trade-offs.

How can computational tools aid in the design of derivatives with improved activity?

Q. Advanced

- Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants for methoxy groups) with biological endpoints .

- ADMET prediction : Tools like SwissADME forecast absorption and toxicity, guiding prioritization of synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.